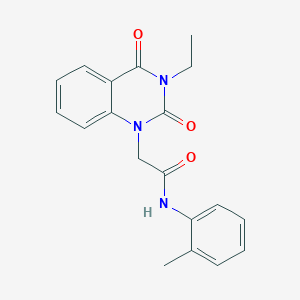

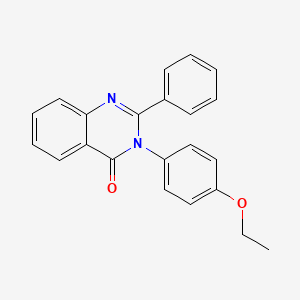

![molecular formula C20H30N4O4S B5553925 1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)

1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis Synthesis of complex piperidine derivatives involves strategic functionalization to introduce various substituents essential for biological activity. For instance, the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity demonstrated the importance of substituent modification for enhanced activity (H. Sugimoto et al., 1990). Similarly, a new route to piperidines, pyrrolizidines, indolizidines, and quinolizidines highlighted the versatility of acetylenic sulfones in synthesizing complex nitrogen-containing cycles (Thomas G. Back & K. Nakajima, 2000).

Molecular Structure Analysis The molecular structure of such complex compounds is crucial for their biological activity. Studies like the characterization of N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide revealed insights into the conformational preferences and intra-molecular interactions of similar molecules (Mohan Kumar et al., 2012).

Chemical Reactions and Properties The compound's reactivity can be inferred from studies on related structures, demonstrating their potential for nucleophilic substitution reactions and the formation of mesoionic compounds under certain conditions, suggesting a high degree of reactivity and versatility (John R. Martin, O. Meth–Cohn, & H. Suschitzky, 1974).

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has explored the reactivity of compounds containing dimethylamino, pyrrolidino, and piperidino groups, focusing on nucleophilic substitution reactions and the synthesis of heterocyclic compounds. For example, Sekiguchi, Horie, and Suzuki (1988) demonstrated that the dialkylamino group of certain naphthalenes is replaced by primary amines, highlighting the role of solvents like dimethyl sulphoxide in facilitating these reactions (S. Sekiguchi, T. Horie, & T. Suzuki, 1988). Similarly, Martin, Meth–Cohn, and Suschitzky (1974) investigated the thermal decomposition of sulphonyl azides, leading to mesoionic spirobenzothiadiazoles or benzothiadiazoles, dependent on the nucleophilic amine used (John R. Martin, O. Meth–Cohn, & H. Suschitzky, 1974).

Pharmaceutical Applications

Compounds with dimethylamino and related groups have been evaluated for their potential pharmaceutical applications, including as antidepressants and anticancer agents. Hvenegaard et al. (2012) identified enzymes involved in the oxidative metabolism of a novel antidepressant, elucidating pathways critical for drug development (Mette G. Hvenegaard et al., 2012). Sugimoto et al. (1990) synthesized piperidine derivatives showing significant anti-acetylcholinesterase activity, indicating their potential as antidementia agents (H. Sugimoto et al., 1990).

Materials Science

In materials science, Liu et al. (2013) synthesized fluorinated polyamides containing pyridine and sulfone moieties, demonstrating properties desirable for high-performance materials, such as solubility in common solvents, high glass transition temperatures, and low dielectric constants (Xiao-Ling Liu et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(dimethylsulfamoyl)-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O4S/c1-22(2)29(27,28)24-12-9-16(10-13-24)20(26)21-14-17-6-3-4-7-18(17)15-23-11-5-8-19(23)25/h3-4,6-7,16H,5,8-15H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMINYBDPAEULM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2CN3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dimethylsulfamoyl)-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

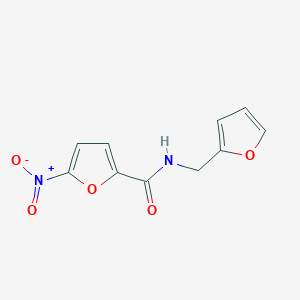

![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)

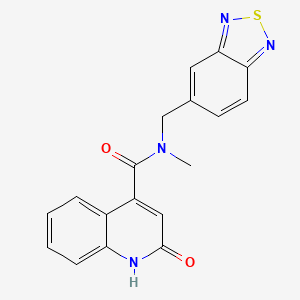

![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)

![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)

![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)

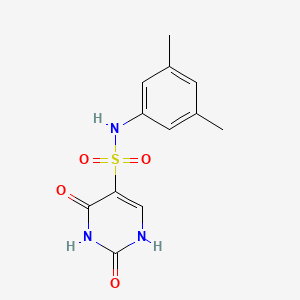

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B5553911.png)

![ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5553920.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553930.png)

![4-({4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5553937.png)